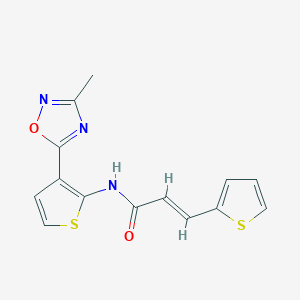

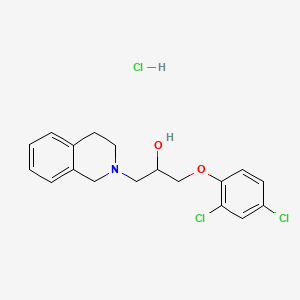

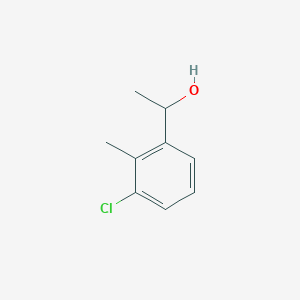

2-(乙硫基)-5-(4-甲氧基苯基)-1-(3-(三氟甲基)苯基)-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Pharmacological Evaluation

The synthesis of 1H-imidazoles, including derivatives with various substituents, has been explored to investigate their biological activity. In one study, a series of 1H-imidazoles were synthesized and tested for their hormonal activity and antiproliferative effects against human breast cancer cell lines. The introduction of an ethyl chain at a specific position on the imidazole ring resulted in hormonal activity in estrogen receptor-positive cells. Moreover, the presence of chlorine substituents on the phenolic rings enhanced the antiproliferative effects and showed strong inhibitory effects on cyclooxygenase enzymes, suggesting a potential interference in the arachidonic acid cascade .

Molecular Structure Analysis

The structural characterization of related 1H-imidazole derivatives has been conducted using various spectroscopic and analytical techniques. For instance, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was characterized by Fourier-transfer infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), Carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry, Ultraviolet-visible (UV-Vis), photoluminescence (PL), thin-film solid emission spectra, cyclic voltammetry (CV), and thermogravimetric (TGA) analysis. Additionally, molecular electrostatic potential (MEP) studies were conducted to identify reactive sites of the molecule .

Chemical Reactions Analysis

The synthesis of 1H-imidazole derivatives often involves complex chemical reactions. For example, the synthesis of a highly potent 5-HT3 receptor antagonist involved a "one-pot" nitro-reductive cyclization using sodium dithionite and a substituted aldehyde in dimethyl sulphoxide. This method yielded the desired product with high efficiency, indicating the potential for streamlined synthesis of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-imidazole derivatives are crucial for their pharmacological application. The aforementioned studies have not only provided insights into the synthesis and structural characterization but also highlighted the importance of understanding the electrostatic potential and thermal stability of these compounds. Such properties are essential for predicting the behavior of these molecules in biological systems and their potential as therapeutic agents .

科学研究应用

缓蚀

咪唑衍生物,包括与 2-(乙硫基)-5-(4-甲氧基苯基)-1-(3-(三氟甲基)苯基)-1H-咪唑相关的结构,因其缓蚀性能而受到研究。例如,一项研究展示了咪唑衍生物用于酸性溶液中低碳钢的缓蚀保护,重点介绍了通过微波辐照合成咪唑衍生物及其显着的抑制效率,该效率可高达 96% (Prashanth 等人,2021)。这些发现表明,特定的咪唑化合物具有作为有效缓蚀剂的潜力,为其在材料保存中的应用提供了见解。

分析应用

咪唑衍生物已被用作传感器组件在分析化学中用于检测金属离子。一个例子包括使用合成的咪唑衍生物作为碳复合物-PVC 包覆铂电极中铬 (III) 选择性传感中的离子载体。此应用突出了咪唑化合物在开发用于环境和健康相关监测的灵敏且选择性的分析工具中的作用 (Abbaspour 等人,2010)。

抗癌和抗氧化活性

研究探索了合成具有潜在抗癌和抗氧化活性的新型咪唑衍生物。一项研究合成了含咪唑衍生物的一系列苯并咪唑,对测试的癌细胞系表现出有希望的抗癌活性,并具有出色的抗氧化活性。这表明咪唑化合物在癌症治疗和预防中的潜在治疗应用 (Kumaraswamy 等人,2021)。

材料科学应用

在材料科学中,咪唑衍生物因其吸附性能和与表面(如石墨烯)的相互作用而受到研究。这个研究领域探索了咪唑化合物在增强材料性能或开发具有特定功能的新材料中的潜力。例如,一项研究调查了咪唑衍生物在石墨烯上的构象分析、量子描述符和吸附活性,表明它们在表面增强拉曼散射 (SERS) 应用和与生物分子的相互作用中具有潜力 (Kumar 等人,2020)。

属性

IUPAC Name |

2-ethylsulfanyl-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2OS/c1-3-26-18-23-12-17(13-7-9-16(25-2)10-8-13)24(18)15-6-4-5-14(11-15)19(20,21)22/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZXMWOVVAKVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2527751.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2527756.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2527760.png)